

# The Mucolytic Effects of Serrapeptase in Respiratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth analysis of the mucolytic properties of serrapeptase, a proteolytic enzyme, in the context of chronic respiratory diseases. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of key clinical findings, detailed experimental protocols, and an exploration of the enzyme's mechanism of action.

## **Executive Summary**

Chronic respiratory conditions such as bronchitis and sinusitis are often characterized by the hypersecretion of thick, tenacious mucus, leading to impaired mucociliary clearance, airway obstruction, and an increased risk of infection. Serrapeptase (also known as serratiopeptidase) has demonstrated significant potential as a mucolytic agent. Clinical studies have shown that oral administration of serrapeptase can reduce the viscoelasticity of respiratory mucus, decrease sputum volume, and improve clearance from the airways. The enzyme's efficacy is attributed to a dual-action mechanism: direct proteolytic breakdown of mucin proteins and indirect anti-inflammatory effects that reduce neutrophil infiltration in the airways. This guide synthesizes the available quantitative data, outlines the methodologies of pivotal experiments, and provides visual representations of the enzyme's therapeutic pathways.

### **Quantitative Data on Mucolytic Efficacy**







The clinical efficacy of serrapeptase has been quantified in several studies. The most notable research includes a study on patients with chronic airway diseases and another on patients with chronic sinusitis. The data from these key studies are summarized below for comparative analysis.



| Paramete<br>r                                     | Study<br>Populatio<br>n                     | Treatmen<br>t Protocol                       | Baseline<br>Value               | Post-<br>Treatmen<br>t Value    | Outcome                               | Citation  |
|---------------------------------------------------|---------------------------------------------|----------------------------------------------|---------------------------------|---------------------------------|---------------------------------------|-----------|
| Mucociliary<br>Transporta<br>bility Index         | Patients with Chronic Airway Disease (n=15) | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | 13.3 ± 1.8                      | 24.4 ± 2.5                      | Significant<br>Increase<br>(p=0.0103) | [1]       |
| Sputum Viscosity & Elasticity                     | Patients with Chronic Airway Disease (n=15) | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | Not<br>specified in<br>abstract | Not<br>specified in<br>abstract | Significant<br>Decrease<br>reported   | [1]       |
| Sputum<br>Weight<br>(morning)                     | Patients with Chronic Airway Disease (n=15) | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | Not<br>specified in<br>abstract | Not<br>specified in<br>abstract | Significant<br>Decrease<br>reported   | [1]       |
| Sputum<br>Neutrophil<br>Count                     | Patients with Chronic Airway Disease (n=15) | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | Not<br>specified in<br>abstract | Not<br>specified in<br>abstract | Significant<br>Decrease<br>reported   | [1][2][3] |
| Dynamic<br>Viscosity<br>(η') of<br>Nasal<br>Mucus | Patients with Chronic Sinusitis             | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | Not<br>specified in<br>abstract | Not<br>specified in<br>abstract | Significant<br>Decrease<br>reported   | [4][5]    |
| Elastic<br>Modulus                                | Patients<br>with                            | 30 mg/day<br>Serrapepta                      | Not<br>specified in             | Not<br>specified in             | No<br>Significant                     | [4][5]    |



| (G') of<br>Nasal<br>Mucus              | Chronic<br>Sinusitis                        | se for 4<br>weeks                            | abstract                        | abstract                        | Difference<br>reported              |     |
|----------------------------------------|---------------------------------------------|----------------------------------------------|---------------------------------|---------------------------------|-------------------------------------|-----|
| Frequency of Coughing & Expectorati on | Patients with Chronic Airway Disease (n=15) | 30 mg/day<br>Serrapepta<br>se for 4<br>weeks | Not<br>specified in<br>abstract | Not<br>specified in<br>abstract | Significant<br>Decrease<br>reported | [1] |

Note: Specific quantitative values for sputum viscosity, elasticity, weight, and neutrophil count from the Nakamura et al. (2003) study were not available in the accessed literature, though a significant decrease was reported.

#### **Experimental Protocols**

This section details the methodologies employed in the key clinical trials assessing the mucolytic effects of serrapeptase.

## Protocol for a Clinical Trial in Chronic Airway Disease (Nakamura et al., 2003)

- Study Design: An open-label, randomized trial with a non-treatment control group.[1]
- Participants: 29 patients with chronic airway diseases were randomly assigned to either the treatment group (n=15) or a non-treatment control group (n=14).[1]
- Intervention: The treatment group received 30 mg of oral serrapeptase daily for four weeks.
   [1]
- Data Collection:
  - Sputum Sampling: Patients collected sputum for approximately four hours in the morning at the beginning of the trial and after the four-week treatment period.[1]
  - Sputum Analysis:



- Weight and Solid Content: The total amount of sputum was measured by weight. A
  portion was then dried completely and reweighed to determine the percentage of the
  solid component.[1]
- Viscoelasticity: The viscosity and elasticity of the sputum samples were measured.
- Neutrophil Count: Sputum smears were prepared to count the number of neutrophils.[1]
- Mucociliary Clearance: The mucociliary transportability index was measured using an ex vivo model with a ciliated bovine trachea.[1]
- Symptom Assessment: Patients' symptoms, including frequency of coughing and expectoration, were evaluated using a questionnaire based on a visual analogue scale.[1]

## Protocol for Rheological Analysis of Nasal Mucus (Majima et al., 1988)

- Study Design: Evaluation of patients with chronic sinusitis before and after treatment.[4]
- Participants: Adult patients diagnosed with chronic sinusitis.[4]
- Intervention: Patients received 30 mg of oral serrapeptase daily for four weeks.[4]
- Data Collection:
  - Mucus Sampling: Nasal mucus was collected from the nasal cavities of each patient before the start of the medication (week 0) and after four weeks of treatment (week 4).[4]
  - Rheological Analysis:
    - Instrumentation: An oscillating sphere magnetic rheometer was used to determine the storage modulus (G', representing elasticity) and the dynamic viscosity (η').[4]
    - Measurement Conditions: Measurements were taken at a constant temperature of 25°C at multiple frequencies (0.5, 1, 5, 10, and 20 Hz).[4]

### **Mechanism of Action and Associated Pathways**



Serrapeptase exerts its mucolytic effects through a dual-pronged mechanism involving both direct enzymatic activity on mucus components and indirect modulation of the inflammatory response in the airways.

#### **Direct Proteolytic and Anti-Inflammatory Action**

The primary mucolytic action of serrapeptase is its ability as a proteolytic enzyme to break down the complex protein structures within mucus.[6] This enzymatic degradation reduces the viscoelasticity of the mucus, making it thinner and easier to clear from the respiratory tract. Concurrently, serrapeptase exhibits potent anti-inflammatory properties. It is believed to hydrolyze inflammatory mediators such as bradykinin and serotonin.[5][7] Furthermore, it reduces the infiltration of neutrophils into the lung tissue and sputum.[1][2] This reduction in neutrophils is critical, as these inflammatory cells release substances like elastase, which can increase mucus viscosity and impair clearance.[3]



Click to download full resolution via product page

Figure 1: Dual-action mechanism of Serrapeptase in improving mucus properties.

#### **Experimental Workflow Visualization**

The workflow for a typical clinical investigation into the effects of serrapeptase on respiratory conditions, based on the protocol by Nakamura et al. (2003), is outlined below. This process involves patient screening, randomization, treatment administration, and a multi-faceted analysis of sputum and clinical symptoms.





Click to download full resolution via product page

Figure 2: Workflow of a clinical trial investigating Serrapeptase efficacy.



#### Conclusion

The available evidence strongly suggests that serrapeptase is a viable agent for improving the rheological properties of mucus in patients with chronic respiratory diseases. Through its direct proteolytic action and indirect anti-inflammatory pathways, serrapeptase effectively reduces sputum viscosity and volume while enhancing mucociliary transport. The significant reduction in neutrophil count is a key finding, linking the resolution of inflammation to the improvement of mucus quality. While existing studies provide a solid foundation, further large-scale, double-blind, placebo-controlled trials are warranted to fully elucidate the clinical benefits and to establish standardized treatment protocols for various respiratory conditions. The detailed methodologies and quantitative outcomes presented in this guide serve as a valuable resource for designing future research and advancing the development of enzyme-based therapies for respiratory ailments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of the proteolytic enzyme serrapeptase in patients with chronic airway disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Serratiopeptidase, A Serine Protease Anti-Inflammatory, Fibrinolytic, and Mucolytic Drug, Can Be a Useful Adjuvant for Management in COVID-19 [frontiersin.org]
- 4. The effect of an orally administered proteolytic enzyme on the elasticity and viscosity of nasal mucus PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serratiopeptidase: Insights into the therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. examine.com [examine.com]
- To cite this document: BenchChem. [The Mucolytic Effects of Serrapeptase in Respiratory Conditions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13420345#exploring-the-mucolytic-effects-of-serrapeptase-in-respiratory-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com